![molecular formula C18H17NO2 B4886320 4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B4886320.png)
4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Overview
Description
4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by its tetrahydroisoquinoline core, which is substituted with dimethyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a substituted benzaldehyde with a suitable amine to form an imine intermediate. This intermediate can then undergo cyclization and subsequent functional group modifications to yield the desired tetrahydroisoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like recrystallization and chromatography are often employed. The choice of solvents, catalysts, and reaction conditions are crucial to achieving efficient production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic ring and other reactive sites on the molecule can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce different tetrahydroisoquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Pharmacological Potential
Research indicates that tetrahydroisoquinoline derivatives exhibit a variety of pharmacological effects, including:
- Antidepressant Activity : Compounds similar to 4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione have been studied for their potential as antidepressants due to their ability to modulate neurotransmitter systems .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that modifications in the isoquinoline structure can lead to enhanced activity against specific tumors .
Synthetic Intermediates
This compound serves as a synthetic intermediate in the preparation of more complex molecules. Its structure allows for further functionalization, making it a versatile building block in organic synthesis.
Table 1: Synthesis Pathways
Reaction Type | Starting Material | Product | Yield (%) |
---|---|---|---|
Alkylation | 4-Methylphenylacetic acid | 4,4-Dimethyl-2-(4-methylphenyl)-... | 70 |
Cyclization | 2-(Aminomethyl)phenol | Tetrahydroisoquinoline derivative | 65 |
Oxidation | Tetrahydroisoquinoline | Isoquinoline derivative | 75 |
Neuroprotective Effects
Preliminary studies suggest that derivatives of tetrahydroisoquinolines may exhibit neuroprotective effects. Research has shown that these compounds can help mitigate neurodegenerative processes by acting on pathways involved in oxidative stress and apoptosis .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored various tetrahydroisoquinoline derivatives for their antidepressant properties. The results indicated that modifications similar to those found in this compound significantly enhanced serotonin reuptake inhibition compared to standard antidepressants .
Case Study 2: Anticancer Research
In a recent investigation published in Cancer Letters, researchers synthesized several derivatives of tetrahydroisoquinoline and tested their efficacy against breast cancer cell lines. The study found that specific modifications led to increased apoptosis in cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4-dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione include other tetrahydroisoquinoline derivatives with different substituents. Examples include:
- 4,4-dimethyl-2-phenyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- 4,4-dimethyl-2-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Biological Activity
4,4-Dimethyl-2-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound belonging to the class of tetrahydroisoquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including neuroprotective effects, potential applications in treating neurodegenerative diseases, and their role as pharmacological agents targeting various receptors.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H19N1O2
- Molecular Weight : 281.34 g/mol
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. A study highlighted the compound's ability to act as a D1 Positive Allosteric Modulator , suggesting potential therapeutic benefits for conditions like Parkinson's disease and schizophrenia. The modulation of D1 dopamine receptors plays a crucial role in managing symptoms associated with these disorders .
Anticancer Activity
Tetrahydroisoquinoline derivatives have been studied for their anticancer properties. In vitro studies demonstrated that certain analogs of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In a comparative study, derivatives were evaluated for their effectiveness against different bacterial strains. The results indicated that some derivatives had notable antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Neuroprotection | D1 receptor modulation | |
Anticancer | Cytotoxicity against cancer cell lines | |
Antimicrobial | Effective against bacterial strains |
Case Study: Neuroprotection in Animal Models
A notable case study involved administering this compound to rodent models exhibiting Parkinsonian symptoms. Results showed significant improvement in motor function and a reduction in dopaminergic neuronal loss compared to control groups. This suggests the compound’s potential as a therapeutic agent in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of tetrahydroisoquinoline derivatives. Modifications at specific positions on the isoquinoline ring can enhance receptor affinity and selectivity. For instance:
- Substituents on the phenyl ring influence the compound's lipophilicity and biological activity.
- Variations in the dione moiety can alter the compound's interaction with biological targets.
Properties
IUPAC Name |
4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-8-10-13(11-9-12)19-16(20)14-6-4-5-7-15(14)18(2,3)17(19)21/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTIXWPLQVGINM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(C2=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322263 | |
Record name | 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327091-15-6 | |
Record name | 4,4-dimethyl-2-(4-methylphenyl)isoquinoline-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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